N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as selective cyclooxygenase-2 (COX-2) inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of carbanion intermediates from malononitrile-active methylene compounds, which then attack the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form olefin intermediates .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyrimidine derivatives often involve one-pot, multicomponent protocols. These methods are efficient and can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions (e.g., Suzuki reaction) and various acids for condensation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed coupling reactions can yield pyrimidine-containing compounds .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating conditions such as cancer and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide involves its interaction with the COX-2 enzyme. The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, inhibiting the enzyme’s activity. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds also exhibit high potency and selectivity as COX-2 inhibitors.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar structure and are studied for their biological activities.
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which enhances its selectivity and potency as a COX-2 inhibitor. This makes it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-16-6-3-5-15(11-16)20(26)23-17-12-14(7-8-19(17)28-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBKLSFTZJRYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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